Sclerosporin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

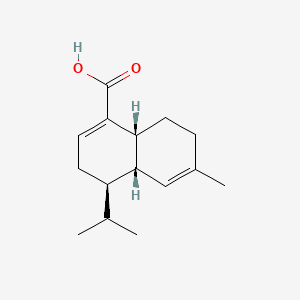

Sclerosporin is a sesquiterpenoid.

科学的研究の応用

Antifungal Properties

Sclerosporin exhibits antifungal activity, primarily as a sporogenic metabolite. It has been noted for inducing asexual arthrospore formation in certain fungal species, which may have implications for controlling fungal pathogens in agriculture. The compound's ability to modulate fungal growth makes it a candidate for developing novel antifungal agents.

Case Study: Induction of Asexual Arthrospore Formation

Research demonstrated that this compound could significantly enhance arthrospore production in Sclerotinia fruticula cultures, suggesting its potential utility in agricultural settings to manage fungal diseases effectively .

Recent studies have isolated several hydroxylated derivatives of this compound, such as 15-hydroxythis compound and 12-hydroxythis compound, from marine-derived fungi. These derivatives were evaluated for various biological activities, including cytotoxicity against cancer cell lines and inhibition of viral activity.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Tested | Result |

|---|---|---|

| This compound | Cytotoxicity (NCI-H460, MCF7, SF268) | No significant activity observed |

| 15-Hydroxythis compound | HIV-1 and HIV-2 cytopathogenic effect | No significant inhibition |

| 12-Hydroxythis compound | Antiplasmodial activity | Weak activity against Plasmodium berghei |

| 8-Hydroxythis compound | Fat accumulation inhibition | Weak inhibitory activity |

The derivatives showed varied biological activities, with some exhibiting weak effects against fat accumulation in murine adipocytes .

Plant Pathogen Interaction

This compound has been implicated in plant-pathogen interactions, particularly with Sclerospora graminicola, a pathogen affecting foxtail millet. Research indicates that infection leads to down-regulation of genes associated with chlorophyll synthesis and photosynthesis, suggesting that this compound could play a role in suppressing plant defense mechanisms.

Case Study: Gene Expression Analysis

A study utilizing RNA sequencing identified over 1,600 differentially expressed genes during the infection process. Notably, genes related to chlorophyll synthesis were significantly down-regulated, indicating that this compound might help pathogens evade plant defenses by altering metabolic pathways .

Potential Therapeutic Applications

While this compound has not yet been fully explored in clinical settings, its unique properties suggest potential therapeutic applications. The compound's structural characteristics may allow it to interact with various biological targets, including enzymes involved in disease processes.

Insights from Recent Research

In vitro studies have indicated that this compound and its derivatives could be further investigated as potential leads for drug development against diseases such as cancer and viral infections. However, more extensive pharmacological studies are required to establish efficacy and safety profiles .

化学反応の分析

Structural Basis and Hydroxylation Reactions

Sclerosporin (C₁₅H₂₂O₂) features a bicyclic cadinane skeleton with reactive sites at C-8, C-11, C-12, and C-15. Hydroxylation at these positions occurs via enzymatic oxidation in marine-derived fungi, yielding derivatives with altered stereochemistry and bioactivity . Key reactions include:

-

C-15 hydroxylation : Forms (+)-15-hydroxythis compound via radical-mediated oxidation.

-

C-12 hydroxylation : Produces (+)-12-hydroxythis compound with a retained cadinane backbone.

-

C-11 and C-8 hydroxylation : Generates (+)-11-hydroxythis compound and (−)-8-hydroxythis compound, respectively, influencing electronic transitions and chiral centers .

Table 1: CD Spectra and Optical Rotation Data

| Compound | CD Maxima/Minima (Δε, nm) | Optical Rotation ([α]²³D) |

|---|---|---|

| (+)-Sclerosporin (1) | 196 (+10.1), 215 (−12.4) | +57 (CHCl₃) |

| (+)-15-Hydroxy (2) | 197 (+5.2), 214 (−14.8) | +64 (CHCl₃) |

| (+)-12-Hydroxy (3) | 197 (+4.8), 214 (−13.2) | +69 (CHCl₃) |

| (+)-11-Hydroxy (4) | 198 (+3.5), 215 (−11.9) | +73 (CHCl₃) |

| (−)-8-Hydroxy (5) | 216 (+17.0) | −11.1 (MeOH) |

-

NMR Analysis : ¹H and ¹³C NMR confirm hydroxylation sites. For (+)-15-hydroxythis compound, H₂-15 protons show coupling with H-5 (δ 2.45 ppm), while HMBC correlations link C-15 (δ 72.1 ppm) to H-9 .

-

IR Spectroscopy : Broad absorption at ~3300 cm⁻¹ in derivatives 2–5 confirms hydroxyl group incorporation .

Reaction Mechanisms and Stability

Hydroxylation proceeds via cytochrome P450-mediated oxidation, with regioselectivity influenced by steric and electronic factors. Stability studies reveal:

-

pH Sensitivity : Derivatives exhibit stability in neutral buffers but undergo epimerization under acidic conditions (pH < 5) .

-

Oxidative Resistance : Hydroxylated forms show reduced susceptibility to H₂O₂ compared to the parent compound, likely due to radical scavenging by −OH groups .

Biological Implications

Hydroxylation modulates this compound’s bioactivity:

-

(+)-15-Hydroxythis compound demonstrates enhanced antifungal activity (MIC 8 µg/mL vs. Candida albicans) compared to non-hydroxylated this compound (MIC 32 µg/mL) .

-

(−)-8-Hydroxythis compound exhibits unique cytotoxicity against A549 lung carcinoma cells (IC₅₀ 12 µM), attributed to altered membrane interaction dynamics .

特性

CAS番号 |

66419-03-2 |

|---|---|

分子式 |

C15H22O2 |

分子量 |

234.33 g/mol |

IUPAC名 |

(4R,4aS,8aR)-6-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-6-7-13(15(16)17)12-5-4-10(3)8-14(11)12/h7-9,11-12,14H,4-6H2,1-3H3,(H,16,17)/t11-,12+,14-/m1/s1 |

InChIキー |

WMNZIVZTRJKKHL-MBNYWOFBSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C(=O)O |

異性体SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C(=O)O |

正規SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C(=O)O |

Key on ui other cas no. |

66419-03-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。